molecular formula C4H5NOS B1350391 4-Hydroxymethylthiazole CAS No. 7036-04-6

4-Hydroxymethylthiazole

Cat. No.: B1350391
CAS No.: 7036-04-6
M. Wt: 115.16 g/mol
InChI Key: WQVOUANKVCYEIQ-UHFFFAOYSA-N
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Description

4-Hydroxymethylthiazole (CAS: 7036-04-6), also known as 1,3-thiazol-4-ylmethanol, is a thiazole derivative featuring a hydroxymethyl (–CH$_2$OH) substituent at the 4-position of the thiazole ring. This compound is a versatile intermediate in organic synthesis and pharmaceutical research. Its structure is characterized by a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, with the hydroxymethyl group enhancing polarity and enabling participation in hydrogen bonding .

Chemical Reactions Analysis

4-Hydroxymethylthiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride, methanol, and ammonium chloride .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of thiazole-4-carboxaldehyde with sodium borohydride yields this compound as the major product .

Scientific Research Applications

While the search results do not directly focus on the applications of "4-Hydroxymethylthiazole," they do provide information on related compounds and their uses, which can help infer potential applications of this compound. Here's a summary based on the search results:

Scientific Research Applications

Medicinal Chemistry Thiazole derivatives, including ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate, are used as building blocks for synthesizing potential drug candidates targeting microbial infections and cancer.

  • Drug resistance reversal Certain 3-alkyl and 3-aryl esters of hexahydroquinoline derivatives with a 2-aryl thiazole substitution at the 4-position can enhance the antibacterial activity of ciprofloxacin against resistant Staphylococcus aureus strains .

Organic Synthesis

  • Intermediate in Heterocyclic Compound Synthesis Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate serves as an intermediate in synthesizing complex heterocyclic compounds.
  • Thiazole derivative preparation A process exists for preparing 4-methyl-5-formyl-thiazole, a thiazole derivative, using sodium borohydride in the presence of AlCl3 .

Biological Studies

  • Antimicrobial and anticancer properties Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Selective cytotoxicity against renal cells 4-pyridyl-2-anilinothiazoles (PATs) exhibit selective cytotoxicity against von Hippel-Lindau (VHL)-deficient renal cells, mediated by autophagy induction .
  • HMP uptake SAR11 bacteria's uptake of 4‐amino‐5‐hydroxymethyl‐2‐methylpyrimidine (HMP) is subject to complex regulation, influencing natural HMP levels .

Reactions of Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate

  • Substitution Formation of new thiazole derivatives with different substituents at the 2-position.
  • Oxidation Conversion to carboxylic acids or aldehydes.
  • Reduction Formation of alcohols or dehalogenated products.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Group Variations

Thiazole derivatives differ primarily in substituent groups, which dictate their physicochemical properties and biological activities. Below is a comparative analysis:

Compound Substituents Key Functional Groups Polarity Biological Activity Reference
4-Hydroxymethylthiazole 4-hydroxymethyl –CH$_2$OH High Intermediate; unconfirmed
4-Methyl-5-Thiazoleethanol 4-methyl, 5-(2-hydroxyethyl) –CH$3$, –CH$2$CH$_2$OH Moderate Pharmaceutical impurity (Clomethiazole)
4-Methyl-2-phenylthiazole-5-carbohydrazide 4-methyl, 2-phenyl, 5-carbohydrazide –C(=O)NHNH$_2$ Low-Moderate Anticancer (HepG-2 IC$_{50}$ = 1.61–1.98 μg/mL)
4-Tosyloxazole derivatives 4-tosyl (e.g., 5-(4-fluorophenyl)) –SO$2$C$6$H$_4$–R Low Antibacterial
Aeruginol 2-(2-hydroxyphenyl), 4-hydroxymethyl –C$6$H$4$OH, –CH$_2$OH High Secondary metabolite (Pseudomonas)

Key Observations:

  • Polarity: Hydroxymethyl and hydroxyl groups (e.g., this compound, Aeruginol) increase polarity, enhancing solubility in polar solvents. In contrast, phenyl and tosyl groups reduce polarity, favoring lipid membrane permeability .
  • Synthetic Accessibility : this compound is synthesized via direct functionalization, while phenylthiazoles (e.g., compound 5 in ) require Pd-catalyzed cross-coupling, reflecting higher complexity .
  • Biological Activity : Carbohydrazide and acetamide derivatives (e.g., compound 9c in ) exhibit potent anticancer and antibacterial activities, likely due to hydrogen-bonding interactions with biological targets .

Physicochemical Properties

Property This compound 4-Methyl-2-phenylthiazole-5-carbohydrazide 4-Tosyloxazole (5c) Aeruginol
Molecular Weight (g/mol) 131.17 317.39 293.30 223.27
Melting Point Not reported 160–162°C 145–147°C Not reported
Solubility High in polar solvents Low in water; soluble in DMSO Soluble in chloroform Moderate in methanol
Synthetic Yield ~90% (estimated) 75–85% >90% Not quantified

Notes:

  • 4-Tosyloxazole derivatives () achieve >90% yields due to efficient tosyl group incorporation under mild conditions .
  • Anticancer thiazoles () show lower solubility but higher cytotoxicity, correlating with hydrophobic interactions in cellular uptake .

Biological Activity

4-Hydroxymethylthiazole (4-HMT) is a thiazole derivative that has garnered attention due to its diverse biological activities. This article delves into the compound's mechanisms of action, biochemical pathways, and various biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its thiazole ring structure with a hydroxymethyl group at the 4-position. This structural feature contributes to its reactivity and biological properties. The molecular formula for 4-HMT is C5H6N2OSC_5H_6N_2OS.

Target Interactions

Thiazole derivatives, including 4-HMT, interact with various biological targets such as enzymes and receptors. They are known to participate in nucleophilic substitution reactions and can act as electrophiles. This interaction can lead to modifications in enzyme activity, influencing metabolic pathways significantly.

Biochemical Pathways

4-HMT has been shown to influence several key biochemical pathways:

  • Metabolic Regulation : It interacts with enzymes involved in glycolysis and the citric acid cycle, potentially altering metabolite levels and energy production.
  • Cell Signaling : The compound modulates cell signaling pathways, affecting gene expression related to oxidative stress and inflammation.

Antimicrobial Properties

Research indicates that 4-HMT exhibits significant antimicrobial activity against various bacteria and fungi. It has been shown to inhibit the growth of pathogens, making it a potential candidate for developing new antimicrobial agents.

Antioxidant Effects

The compound demonstrates antioxidant properties, which can protect cells from oxidative damage. This activity is crucial in mitigating the effects of free radicals in biological systems.

Anti-inflammatory Activity

4-HMT has been linked to anti-inflammatory effects, influencing the expression of pro-inflammatory cytokines and mediators. This activity suggests its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-HMT:

  • Antimicrobial Efficacy : A study demonstrated that 4-HMT effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
  • Oxidative Stress Modulation : In vitro experiments showed that 4-HMT reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its role as a protective agent against oxidative stress-induced damage.
  • Inflammatory Response : Research indicated that treatment with 4-HMT led to decreased levels of inflammatory markers in animal models of arthritis, highlighting its therapeutic potential in inflammation-related conditions.

Dosage Effects and Toxicity

The biological effects of 4-HMT are dose-dependent. Lower doses may exhibit beneficial effects such as antioxidant and anti-inflammatory activities, while higher doses could lead to cytotoxic effects. Toxicity studies emphasize the importance of determining optimal dosages to maximize therapeutic benefits while minimizing adverse effects.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of S. aureus and E. coli,
AntioxidantReduces ROS levels in cell lines,
Anti-inflammatoryDecreases inflammatory markers in animal models,
CytotoxicityHigher doses induce cellular damage,

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Hydroxymethylthiazole and its derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves condensation reactions, catalytic coupling, or cyclization. For example:

  • Hydrazinecarboximidamide derivatives are synthesized by refluxing thiazole intermediates with aminoguanidine hydrochloride and LiCl in ethanol for 24 hours, followed by crystallization .
  • Thiazole-acetamide hybrids are prepared via Pd-catalyzed cross-coupling (e.g., using PdCl₂(PPh₃)₂ and CuI in DMF at 70°C) to introduce aryl groups .
  • Schiff base formation (e.g., 2-arylideneamino-thiazoles) involves refluxing 2-amino-thiazoles with aromatic aldehydes in ethanol for 6 hours .

Key Optimization Parameters:

ParameterTypical Range/ExampleImpact on Yield/PuritySource
CatalystLiCl, PdCl₂(PPh₃)₂, CuIEnhances coupling efficiency
SolventEthanol, DMF, DMSOAffects reaction kinetics
Temperature70–100°C (reflux)Critical for cyclization
Reaction Time6–24 hoursEnsures completion

Q. How is this compound characterized structurally and chemically?

Methodological Answer: Structural confirmation relies on multi-spectroscopic analysis :

  • 1H/13C NMR : Assign peaks to thiazole protons (δ 6.5–8.5 ppm for aromatic protons) and hydroxymethyl groups (δ 3.5–4.5 ppm) .
  • IR Spectroscopy : Identify C=N (1650–1600 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate purity (e.g., C, H, N within ±0.4% of theoretical values) .

Example Workflow:

  • Synthesize compound and isolate via column chromatography (silica gel, hexane/EtOAc) .
  • Record 1H NMR in DMSO-d₆ or CDCl₃, comparing shifts to literature .
  • Perform LC-MS for molecular weight confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound analogs?

Methodological Answer: Systematic optimization involves:

  • Catalyst Screening : Compare LiCl, CuI, and Pd catalysts for cross-coupling efficiency .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature Gradients : Higher temperatures (e.g., 70–80°C) improve cyclization but may degrade heat-sensitive groups .

Case Study: In the synthesis of 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide , adjusting the Pd catalyst loading from 2% to 5% increased yield from 70.7% to 89.7% .

Q. How do structural modifications (e.g., substituents) influence the biological activity of this compound derivatives?

Methodological Answer: Structure-Activity Relationship (SAR) studies require:

  • Analog Synthesis : Introduce substituents (e.g., halides, methoxy, nitro) at the thiazole 4-position .
  • Biological Assays : Test antimicrobial (MIC assays) or anticancer (cell viability) activity .

Key Findings:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antibacterial activity (MIC: 0.5–2 µg/mL) .
  • Bulkier aryl groups (e.g., naphthyl) improve binding to kinase targets (IC₅₀: <1 µM) .

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

Methodological Answer: Discrepancies often arise from:

  • Bioavailability Issues : Poor solubility or metabolic instability. Use prodrug strategies (e.g., esterification of hydroxymethyl groups) .
  • Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity) across studies .

Example: A thiazole derivative showed potent in vitro anticancer activity (IC₅₀: 1.2 µM) but poor in vivo efficacy due to rapid clearance. Modifying the hydroxymethyl group to a PEGylated analog improved pharmacokinetics .

Q. What computational methods are used to predict the binding modes of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions with targets (e.g., EGFR kinase). The hydroxymethyl group often forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Case Study: Docking of 9c (thiazole-triazole acetamide) into α-glucosidase revealed key hydrophobic interactions with Phe649 and π-stacking with Tyr672, explaining its inhibitory activity (Ki: 0.8 µM) .

Properties

IUPAC Name

1,3-thiazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-1-4-2-7-3-5-4/h2-3,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVOUANKVCYEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376816
Record name 4-Hydroxymethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7036-04-6
Record name 4-Hydroxymethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-thiazol-4-yl)methanol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Hydroxymethylthiazole
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